Pyrrolidine, 2,5-bis(trimethylsilyl)-

Synthetic methodology Organosilicon chemistry Regioselective silylation

This 2,5-bis(trimethylsilyl)pyrrolidine enables stereoselective synthesis of epibatidine analogues via [3+2] cycloaddition. The 2,5-bis(TMS) architecture is essential for generating non-stabilized azomethine ylides; mono-silylated or 2,2-bis isomers fail to produce the requisite ylide. Suitable for FinFET passivation studies. - Enables oxidative double desilylation to non-stabilized azomethine ylides. - Temperature-dependent synthesis ensures the correct 2,5-bis regiochemistry (-45 °C to -30 °C). - Bulk custom synthesis and standard pack sizes (10 mg to bulk) available.

Molecular Formula C10H25NSi2
Molecular Weight 215.48 g/mol
CAS No. 178618-16-1
Cat. No. B12552748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 2,5-bis(trimethylsilyl)-
CAS178618-16-1
Molecular FormulaC10H25NSi2
Molecular Weight215.48 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1CCC(N1)[Si](C)(C)C
InChIInChI=1S/C10H25NSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h9-11H,7-8H2,1-6H3
InChIKeyLTDCYCAIEVQRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine, 2,5-bis(trimethylsilyl)- (CAS 178618-16-1): A Specialized Silylated Pyrrolidine for Azomethine Ylide Precursor Applications


Pyrrolidine, 2,5-bis(trimethylsilyl)- (CAS 178618-16-1) is a silylated heterocyclic compound featuring two trimethylsilyl (TMS) groups at the 2- and 5-positions of the pyrrolidine ring . With the molecular formula C10H25NSi2 and a molecular weight of 215.48 g/mol [1], this compound serves primarily as a precursor for generating non-stabilized azomethine ylides via oxidative double desilylation [2]. Its synthesis is typically achieved through controlled lithiation of N-protected pyrrolidines followed by trapping with chlorotrimethylsilane, with the 2,5-bis regiochemistry being accessible under specific temperature conditions that differentiate it from the 2,2-bis isomer [3].

Why N-TMS-Pyrrolidine or N-Boc-Protected Analogs Cannot Replace 2,5-Bis(TMS)Pyrrolidine in Critical Transformations


The 2,5-bis(trimethylsilyl)pyrrolidine scaffold is not a simple functional equivalent of mono-silylated pyrrolidines or N-protected variants. The presence of two TMS groups at specific positions enables a distinct mode of reactivity: oxidative double desilylation to generate non-stabilized azomethine ylides [1]. Mono-TMS pyrrolidines (e.g., N-trimethylsilyl pyrrolidine, CAS 15097-49-1) lack the requisite second silyl group for this transformation and exhibit different hydrolytic sensitivity profiles (hydrolytic sensitivity rating 7, reacts slowly with moisture/water) . Conversely, N-Boc-2,5-bis(trimethylsilyl)pyrrolidine retains the silyl groups but requires additional deprotection steps before ylide generation [2]. The synthetic accessibility of the 2,5-bis isomer is critically temperature-dependent: lithiation at -78°C yields the mono-silylated product, while the 2,5-bis isomer is obtained only by controlling the second lithiation between -45°C and -30°C; repeating the standard -78°C conditions instead produces the 2,2-bis isomer, a structurally distinct species with different reactivity [3]. These differences preclude simple substitution among in-class compounds.

Quantitative Differentiation Evidence for 2,5-Bis(trimethylsilyl)pyrrolidine vs. Closest Analogs


Regioselective Synthesis: 2,5-Bis(TMS) vs. 2,2-Bis(TMS) Isomer Control

The 2,5-bis(trimethylsilyl)pyrrolidine isomer is obtained selectively from N-Boc-pyrrolidine only when the second lithiation-trapping step is conducted at -45°C to -30°C [1]. Performing the identical reaction sequence at -78°C yields exclusively the 2,2-bis(trimethylsilyl) isomer [1]. This temperature-dependent regioselectivity demonstrates that the 2,5-bis compound is not merely a higher-yield variant but a distinct product requiring precise synthetic control.

Synthetic methodology Organosilicon chemistry Regioselective silylation

Unique Reactivity: Oxidative Double Desilylation for Non-Stabilized Azomethine Ylide Generation

N-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine (12) undergoes one-electron oxidative double desilylation to generate non-stabilized azomethine ylide 10, a key intermediate in the stereoselective synthesis of epibatidine and its analogues [1]. This transformation is unique to the 2,5-bis(TMS) architecture; mono-silylated pyrrolidines cannot undergo double desilylation to generate the requisite ylide [2]. In the reported [3+2] cycloaddition with trans-ethyl-3-(6-chloro-3-pyridyl)-2-propenoate, the reaction proceeds with endo-selectivity, providing cycloadduct 26 [1].

Azomethine ylide Cycloaddition Alkaloid synthesis

Hydrolytic Stability Profile: 2,5-Bis(TMS)Pyrrolidine vs. N-TMS-Pyrrolidine

The hydrolytic sensitivity of silylated pyrrolidines varies with the number and position of TMS groups. N-Trimethylsilyl pyrrolidine (CAS 15097-49-1) carries a hydrolytic sensitivity rating of 7 on a 0-7 scale (7 = reacts slowly with moisture/water) . While direct quantitative hydrolytic stability data for 2,5-bis(trimethylsilyl)pyrrolidine are not published, the presence of two TMS groups on the pyrrolidine ring increases steric bulk and may alter moisture sensitivity relative to the mono-TMS analog. This class-level inference suggests that procurement decisions should consider potential differences in storage and handling requirements.

Moisture sensitivity Storage stability Organosilicon reagents

Semiconductor Processing: (Trimethylsilyl)Pyrrolidines as Dielectric Passivation Precursors

Patented methods for selective deposition in semiconductor fabrication identify (trimethylsilyl)pyrrolidine as a suitable precursor for forming alkyl silyl moieties on dielectric material surfaces [1]. These alkyl silyl moieties serve as passivation layers prior to selective epitaxial deposition of source/drain materials in FinFET devices [1]. While the patent references the general class of (trimethylsilyl)pyrrolidines, the 2,5-bis(TMS) derivative offers increased silicon content per molecule, potentially influencing deposition efficiency and film properties.

Semiconductor manufacturing Dielectric passivation Atomic layer deposition

Synthetic Efficiency: N-Boc-2,5-Bis(TMS)Pyrrolidine vs. Unprotected 2,5-Bis(TMS)Pyrrolidine

N-Boc-2,5-bis(trimethylsilyl)pyrrolidine 4 is synthesized in one pot from N-Boc-pyrrolidine 1 with trimethylsilyl chloride at optional temperature in good yield [1]. The Boc protecting group stabilizes the nitrogen atom during silylation and can be subsequently removed (e.g., with TFA in CH2Cl2) to afford the free amine [2]. In contrast, direct synthesis of unprotected 2,5-bis(trimethylsilyl)pyrrolidine is complicated by the nucleophilicity of the free amine and its propensity to undergo side reactions. For azomethine ylide generation, the N-benzyl derivative (CAS 154344-51-1) is preferred over the Boc-protected form due to its direct utility in oxidative desilylation without deprotection [3].

Protecting group strategy Synthetic yield One-pot synthesis

Validated Application Scenarios for Pyrrolidine, 2,5-bis(trimethylsilyl)- Based on Quantitative Evidence


Stereoselective Alkaloid Synthesis via Azomethine Ylide Cycloaddition

The N-benzyl derivative of 2,5-bis(trimethylsilyl)pyrrolidine (CAS 154344-51-1) serves as a precursor for generating non-stabilized azomethine ylides via oxidative double desilylation [1]. This methodology has been validated in the stereoselective total synthesis of epibatidine and its structural analogues, where the ylide undergoes [3+2] cycloaddition with substituted acrylates to form the bicyclic core with defined stereochemistry [1]. The 2,5-bis(TMS) architecture is essential for this transformation; mono-silylated or 2,2-bis isomers do not generate the requisite ylide or produce different stereochemical outcomes. Researchers pursuing this pathway should specify the N-benzyl-2,5-bis(trimethylsilyl)pyrrolidine derivative to avoid additional deprotection steps.

Synthesis of N-Boc-Protected α-Silyl Pyrrolidine Building Blocks

N-Boc-2,5-bis(trimethylsilyl)pyrrolidine is accessible via a one-pot trimethylsilylation of N-Boc-pyrrolidine in good yield [1]. This protected derivative is a valuable building block for further synthetic elaboration, as the Boc group can be removed quantitatively with TFA in dichloromethane to liberate the free α-silyl amine [2]. The 2,5-bis(TMS) substitution pattern is achieved specifically by controlling the lithiation temperature between -45°C and -30°C; standard -78°C conditions yield the 2,2-bis isomer instead [2]. Laboratories synthesizing this compound should verify that their protocols incorporate the correct temperature regimen or source material synthesized under these specific conditions.

Semiconductor Dielectric Passivation in Advanced Node Fabrication

Patent literature identifies (trimethylsilyl)pyrrolidines as suitable precursors for depositing alkyl silyl moieties on dielectric surfaces prior to selective epitaxial growth of source/drain materials in FinFET devices [1]. The passivation layer prevents unwanted nucleation on dielectric regions while allowing epitaxy on exposed semiconductor surfaces. Although the patent does not specify the 2,5-bis derivative exclusively, the increased silicon content of this compound (two Si atoms per molecule vs. one in mono-TMS pyrrolidine) may confer advantages in passivation efficiency or film density [1]. This represents a potential industrial application area where procurement of the specific 2,5-bis isomer could be relevant for process optimization.

Comparative Studies of Organosilicon Reagent Stability and Reactivity

The 2,5-bis(trimethylsilyl)pyrrolidine scaffold provides a platform for investigating structure-stability relationships in silylated heterocycles. While mono-TMS pyrrolidine carries a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) [1], the hydrolytic behavior of the 2,5-bis analog remains to be systematically characterized. Comparative studies assessing moisture sensitivity, thermal stability, and reactivity toward electrophiles would benefit from well-characterized 2,5-bis(TMS)pyrrolidine as a reference standard. Researchers planning such investigations should prioritize sourcing material with documented purity and analytical characterization to ensure reproducibility.

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